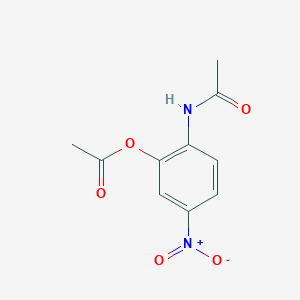

2-(Acetylamino)-5-nitrophenyl acetate

Cat. No. B463881

Key on ui cas rn:

304667-95-6

M. Wt: 238.2g/mol

InChI Key: BRCXEYUOIPWVCU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07223759B2

Procedure details

Acetic acid 2-acetylamino-5-nitro-phenyl ester (416) (21 g, 88.2 mmol) was suspended in MeOH (185 mL) and 2M aqueous LiOH (185 mL) was added. An instantaneous reaction occurred, the solution turned red, everything dissolved and a slight exothermic reaction was felt by the warmth of the flask. TLC (Rf: 0.55 compared to Rf: 0.45 for compound 416 in EtOAc) after 10 minutes indicated complete hydrolysis. Addition of 1.0 M aqueous HCl (500 mL) caused the color to fade and a precipitate to form. Collection of the precipitate via vacuum filtration followed by rinsing with water (2×100 mL) and drying under high vacuum for 16 h gave the desired product (417) as a yellow powder. (17.2 g, 87.8 mmol, 99.5% yield). LC-MS was inconclusive. The product was used in the next step without further characterization

Yield

99.5%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:6]=1[O:14]C(=O)C)(=[O:3])[CH3:2].[Li+].[OH-].Cl>CO.CCOC(C)=O>[OH:14][C:6]1[CH:7]=[C:8]([N+:11]([O-:13])=[O:12])[CH:9]=[CH:10][C:5]=1[NH:4][C:1](=[O:3])[CH3:2] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

21 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

185 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Li+].[OH-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

185 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An instantaneous reaction

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

everything dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a slight exothermic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

hydrolysis

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a precipitate to form

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Collection of the precipitate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

via vacuum filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

by rinsing with water (2×100 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying under high vacuum for 16 h

|

|

Duration

|

16 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C=CC(=C1)[N+](=O)[O-])NC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 99.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |